molecular formula C8H5ClF3N3O B12992553 7-Chloro-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

7-Chloro-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B12992553
M. Wt: 251.59 g/mol
InChI Key: VTJPAQKWNVUQHU-UHFFFAOYSA-N
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Description

7-Chloro-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a chemical compound with a complex structure that includes a chloro group, a trifluoroethyl group, and an imidazo[4,5-c]pyridin-2-one core

Preparation Methods

The synthesis of 7-Chloro-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves multiple steps. One common synthetic route includes the reaction of 2-chloro-3-nitropyridine with 2,2,2-trifluoroethylamine under specific conditions to form the intermediate product. This intermediate is then subjected to cyclization and reduction reactions to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

7-Chloro-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding imidazole derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-Chloro-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar compounds to 7-Chloro-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one include:

    Isoflurane: A general anesthetic with a similar trifluoroethyl group.

    Benzene, 1-fluoro-4-(1-chloro-2,2,2-trifluoroethyl): Another compound with a trifluoroethyl group.

    Other imidazole derivatives: Compounds with similar core structures but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity .

Properties

Molecular Formula

C8H5ClF3N3O

Molecular Weight

251.59 g/mol

IUPAC Name

7-chloro-1-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C8H5ClF3N3O/c9-4-1-13-2-5-6(4)15(7(16)14-5)3-8(10,11)12/h1-2H,3H2,(H,14,16)

InChI Key

VTJPAQKWNVUQHU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Cl)N(C(=O)N2)CC(F)(F)F

Origin of Product

United States

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